

Gandotinib JAK2 V617F mutation selectivity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Gandotinib

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Gandotinib at a Glance

The table below summarizes the key characteristics of **Gandotinib** as identified in the recent literature.

Feature	Description
Primary Target	Janus Kinase 2 (JAK2) [1] [2] [3]
Key Selectivity	Dose-dependent selectivity for JAK2 V617F mutant over wild-type JAK2 and other JAK family members [3] [4].
Inhibition Type	ATP-competitive inhibitor of JAK2 tyrosine kinase [3].
Clinical Stage	Has undergone Phase 1 and Phase 2 clinical trials for MPNs [1] [2].

Quantitative Selectivity and Binding Data

A comparative profiling of clinical-stage JAK2 inhibitors provides a clear picture of **gandotinib's** binding affinity and potency. The following data, derived from fluorescence polarization (FP) binding and Lance Ultra kinase assays, shows its performance against other JAK family members [5].

Table 1: Binding Affinity (Kd) and Activity Inhibition (IC50) of JAK Inhibitors (Values in nM) [5]

Inhibitor	JAK1 Kd	JAK2 Kd	JAK3 Kd	TYK2 Kd	JAK1 IC50	JAK2 IC50	JAK3 IC50	TYK2 IC50
Gandotinib	8.2	11	13	16	7.3	6.2	199	92
Fedratinib	258	4.3	85	217	56	10	1812	3714
Pacritinib	318	6.6	41	125	371	14	311	536
Ruxolitinib	19	0.8	27	1.1	5.8	3.2	278	60

This data shows that while **gandotinib** binds to all JAK family kinases with nanomolar affinity, it has a more balanced profile compared to other inhibitors. Its **JAK2 selectivity is relative rather than absolute**, but it shows a degree of selectivity over JAK3 in both binding and activity assays [5].

Clinical Pharmacokinetics and Efficacy

Phase 1 study data offers insights into the drug's behavior in humans and its preliminary efficacy.

Table 2: Clinical Pharmacokinetics and Response from Phase 1 Study [1]

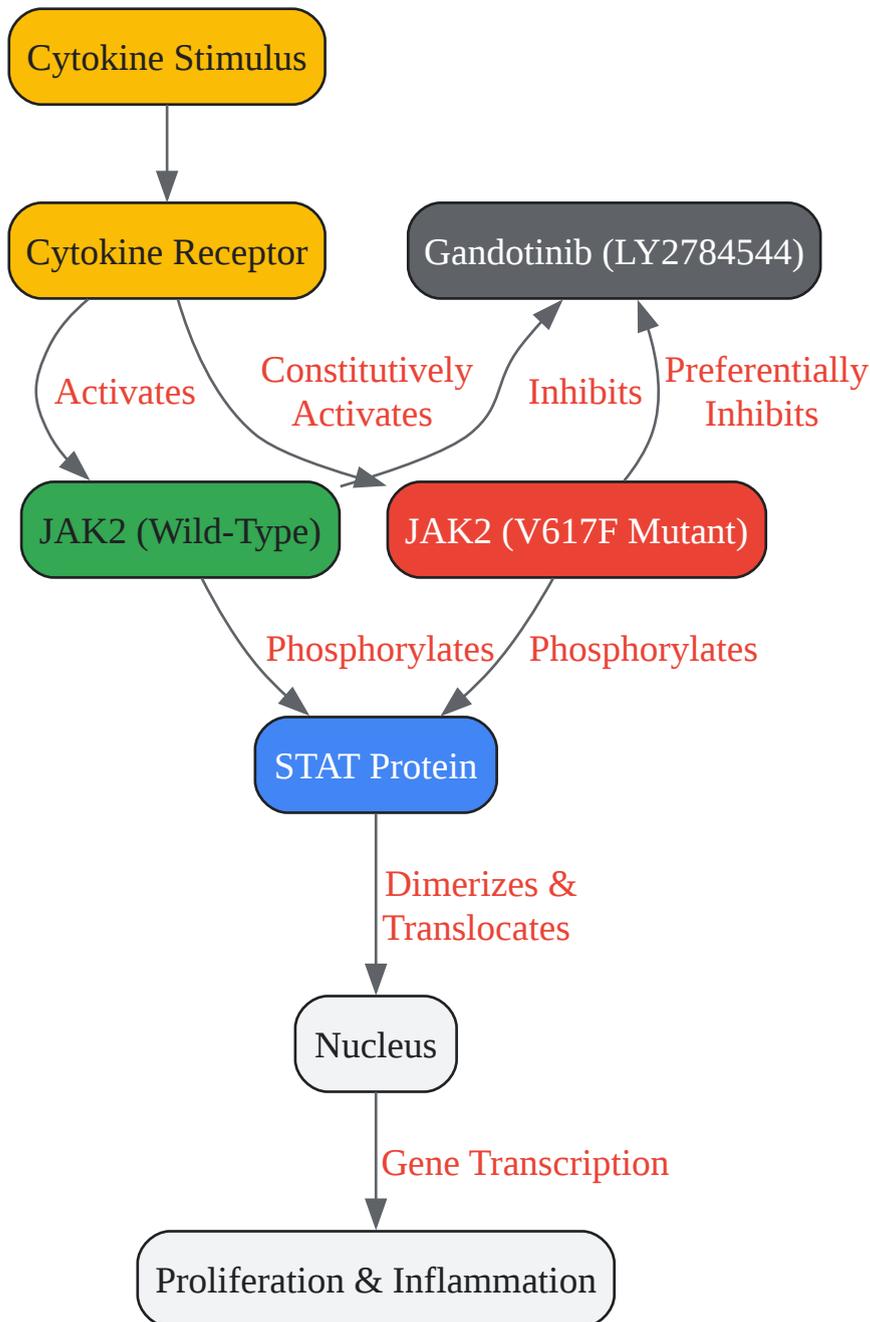
Parameter	Finding
Recommended Phase 2 Dose	120 mg orally, once daily with food (Maximum Tolerated Dose)
Dose-Limiting Toxicities (DLTs)	Increased blood creatinine and hyperuricemia (at doses >120 mg)
Time to Cmax	~4 hours (after single and multiple doses)
Half-life (Day 1)	~6 hours

Parameter	Finding
Most Common Adverse Events	Diarrhea (55.3%) and Nausea (42.1%); mostly Grade 1
Efficacy (Myelofibrosis patients)	29% achieved clinical improvement; 52% had a $\geq 50\%$ reduction in Total Symptom Score at 12 weeks

A separate Phase 2 study in patients with JAK2 V617F-mutated MPNs reported high overall response rates: **95% in Polycythemia Vera (PV) and 90.5% in Essential Thrombocythemia (ET)** [2].

Mechanism of Action and Selectivity

Gandotinib's action can be visualized through its pathway inhibition. The following diagram illustrates its primary mechanism and the basis for its mutant selectivity.



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The diagram shows that **gandotinib** acts as an ATP-competitive inhibitor within the kinase domain of JAK2. Its key feature is **dose-dependent selectivity for the constitutively active JAK2 V617F mutant**, which arises from its unique binding interaction that potentially exploits the altered conformation of the mutant protein [3] [4].

Experimental Protocol Context

While the search results do not contain a step-by-step laboratory manual, they reference key experimental methods used to characterize **gandotinib**:

- **Cellular Potency and Selectivity:** The **TEL-JAK3 cell-based assay** was used to demonstrate that **gandotinib** has a negligible effect on JAK3 signaling and showed greater selectivity for JAK2 over JAK1 compared to ruxolitinib [3].
- **Binding and Thermodynamic Analysis:** The **fluorescence polarization (FP) binding assay** was one of the primary techniques used to determine the dissociation constant (Kd) for **gandotinib**'s binding to the kinase domains of JAK family members, providing the nanomolar affinity data shown in Table 1 [5].
- **Kinase Activity Profiling:** The **Lance Ultra kinase assay** was used to measure the half-maximal inhibitory concentration (IC50) for the inhibition of catalytic activity of JAK family members, as reported in Table 1 [5].

Key Insights for Drug Development Professionals

- **Relative, Not Absolute Selectivity:** **Gandotinib** is best characterized as having **relative JAK2 selectivity**. It inhibits all JAK family members but shows a cleaner profile against JAK3 and TYK2 compared to JAK1 [5]. This profile must be weighed against the potential for on-target toxicities from JAK1 inhibition.
- **Clinical Limitations and Stem Cell Challenge:** A critical finding from preclinical studies is that JAK2 inhibition with **gandotinib**, while inducing initial apoptosis, may **enrich for CD34+ leukemic stem cells (LSCs)** in JAK2 V617F models. This suggests that as a monotherapy, it may not eradicate the disease-initiating clone, explaining the limited reduction in mutant allele burden observed in clinical trials [3].
- **Therapeutic Potential in MPNs:** Despite its limitations, **gandotinib** has demonstrated **high response rates in JAK2 V617F-mutated PV and ET**, including in some patients previously treated with ruxolitinib, indicating its clinical value [2] [4].

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